Introduction: The Strategic Importance of Fluorinated Quinoxalinediones in Neuroscience
Introduction: The Strategic Importance of Fluorinated Quinoxalinediones in Neuroscience
An In-Depth Technical Guide to 6,7-Difluoroquinoxaline-2,3(1H,4H)-dione
The quinoxaline-2,3(1H,4H)-dione scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its role in the development of antagonists for ionotropic glutamate receptors.[1] These receptors, particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate subtypes, are fundamental to excitatory neurotransmission in the central nervous system (CNS). Their overstimulation, a phenomenon known as excitotoxicity, is implicated in a range of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.[2]
This guide focuses on a specific, strategically important analogue: 6,7-Difluoroquinoxaline-2,3(1H,4H)-dione . The introduction of fluorine atoms onto the benzo-ring of the quinoxaline core is a deliberate design choice aimed at modulating the molecule's physicochemical and pharmacological properties. Fluorine's high electronegativity and small size can enhance binding affinity, improve metabolic stability, and increase blood-brain barrier penetration, making this compound a highly valuable building block for CNS drug discovery programs.
This document serves as a technical resource for researchers, chemists, and pharmacologists, providing detailed insights into the synthesis, properties, and applications of this key intermediate.
Physicochemical and Structural Properties
6,7-Difluoroquinoxaline-2,3(1H,4H)-dione is a solid organic compound. Its core structure consists of a pyrazine-2,3-dione ring fused to a 1,2-difluorobenzene ring. The compound exists predominantly in the keto (amide) tautomeric form.
| Property | Value | Source |
| CAS Number | 25983-13-5 | [3] |
| Molecular Formula | C₈H₄F₂N₂O₂ | [4] |
| Molecular Weight | 198.13 g/mol | [4] |
| Appearance | Solid | [3] |
| InChI Key | KFUMSIBOUBHLIJ-UHFFFAOYSA-N | [4] |
| Purity | Typically >97% | [3] |
| Storage | Sealed in dry, room temperature | [3] |
Synthesis and Mechanistic Insight
The most direct and common method for synthesizing quinoxaline-2,3-diones is the condensation reaction between a substituted ortho-phenylenediamine and an oxalic acid derivative.[1] For the target compound, this involves the reaction of 4,5-difluoro-1,2-phenylenediamine with diethyl oxalate.
Causality Behind Experimental Choices:
-
Reactants: 4,5-difluoro-1,2-phenylenediamine provides the fluorinated benzene ring and the two adjacent amino groups required for cyclization. Diethyl oxalate serves as the two-carbon source for forming the dione ring.
-
Solvent: A high-boiling point solvent like ethanol or a mixture containing hydrochloric acid is often used to ensure the reaction proceeds to completion.
-
Acid Catalyst (Optional but common): A small amount of acid can protonate a carbonyl oxygen of the oxalate, rendering the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the diamine.
-
Work-up: The product often precipitates from the reaction mixture upon cooling due to its planarity and intermolecular hydrogen bonding, allowing for simple isolation by filtration. Further purification can be achieved by recrystallization.
Synthetic Workflow Diagram
Caption: Synthetic pathway for 6,7-Difluoroquinoxaline-2,3(1H,4H)-dione.
Detailed Experimental Protocol: Synthesis
This protocol is a representative method based on established chemical principles for quinoxalinedione synthesis.[1][5] Researchers should consult specific literature and perform appropriate safety assessments.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4,5-difluoro-1,2-phenylenediamine (1.0 eq) and diethyl oxalate (1.1 eq) in ethanol (10-15 mL per gram of diamine).
-
Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The product is typically a solid that will begin to precipitate from the solution.
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature, followed by further cooling in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold ethanol and then diethyl ether to remove unreacted starting materials and impurities.
-
Drying: Dry the purified solid under vacuum to yield 6,7-Difluoroquinoxaline-2,3(1H,4H)-dione. The product can be further purified by recrystallization if necessary.
Self-Validation: The identity and purity of the synthesized compound should be rigorously confirmed using standard analytical techniques, including ¹H NMR, ¹⁹F NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.
Application in Drug Discovery: A Scaffold for CNS Receptor Antagonists
The primary utility of 6,7-Difluoroquinoxaline-2,3(1H,4H)-dione in drug development is as a core scaffold for synthesizing potent and selective antagonists of AMPA and kainate receptors.[1][6] The dione structure is a known pharmacophore that competitively binds to the glutamate binding site on these receptors, preventing channel activation by the endogenous ligand.
Derivatives are created by N-substitution at the 1- and/or 4-positions. These substitutions are critical for tuning the compound's selectivity, potency, and pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).
The Role of Fluorine: The 6,7-difluoro substitution is not arbitrary. It serves several key purposes in rational drug design:
-
Enhanced Potency: The electron-withdrawing nature of fluorine can alter the electronic distribution of the aromatic system, potentially leading to stronger binding interactions with the receptor.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Placing fluorine atoms at positions susceptible to oxidative metabolism by cytochrome P450 enzymes can block these pathways, thereby increasing the compound's half-life.
-
Modulated Lipophilicity: Fluorine substitution can increase the lipophilicity of the molecule, which can influence its ability to cross the blood-brain barrier and reach its CNS target.
Mechanism of Action: Glutamate Receptor Antagonism
Caption: Competitive antagonism at an ionotropic glutamate receptor.
Conclusion
6,7-Difluoroquinoxaline-2,3(1H,4H)-dione is more than a simple chemical intermediate; it is a purpose-built scaffold for the development of next-generation therapeutics for neurological disorders. Its synthesis is straightforward, and its strategic fluorination provides clear advantages for creating drug candidates with enhanced potency and improved pharmacokinetic profiles. For researchers in neuroscience and medicinal chemistry, a thorough understanding of this compound's properties and potential is essential for leveraging its full therapeutic promise.
References
-
PubChem. 6,7-difluoroquinoxaline-2,3(1h,4h)-dione. National Center for Biotechnology Information. [Link]
- Kuran, B., et al. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)
-
ChemUniverse. (n.d.). Request A Quote - 6,7-DIFLUOROQUINOXALINE-2,3(1H,4H)-DIONE. [Link]
- P, R., et al. (2023). Synthesis, characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole derivatives as. International Journal of Research in Pharmacy and Pharmaceutical Sciences.
-
Bekele, S. (2015). Synthesis and characterization of 1,4-dihydro-quinoxaline -2, 3-dione derivatives-based Zn (II) and Cd (II) complexes. Addis Ababa University. [Link]
- Adebayo, J. O., & Abiola, O. A. (2021). Recent Advances on the Synthesis, Reactions and Evaluation of the Pharmacological Properties of Quinoxaline, Quinoxaline-2-One and Quinoxaline-2,3-Dione. International Research Journal of Pure and Applied Chemistry.
-
Sbardella, G., et al. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology. [Link]
-
Boshta, N. M., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Pharmaceuticals. [Link]
-
Bigge, C. F., et al. (1992). N-(2-carboxyethyl)-1,4-dihydro-6,7-quinoxaline-2,3-diones: alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionate receptor agonists and antagonists. Journal of Medicinal Chemistry. [Link]
-
Akkurt, M., et al. (2008). 1,4-Dihydroxyquinoxaline-2,3(1H,4H)-dione. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Dr. Silviu Pharmachem Pvt. Ltd. (n.d.). 2,3-Dihydroxyquinoxaline Biochemical Quinoxaline-2,3(1h,4h)-Dione Or Quinoxaline-2,3 Dione, Grade Standard: Industrial Grade. IndiaMART. [Link]
-
Wikipedia. (2023). Quinoxalinedione. [Link]
-
Asfar, A., et al. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Pharmaceuticals. [Link]
- Fun, H.-K., et al. (2017). 6-Chloro-1,4-diethylquinoxaline-2,3(1H,4H)-dione.
Sources
- 1. Quinoxalinedione - Wikipedia [en.wikipedia.org]
- 2. indiamart.com [indiamart.com]
- 3. 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione | 25983-13-5 [sigmaaldrich.com]
- 4. PubChemLite - 6,7-difluoroquinoxaline-2,3(1h,4h)-dione (C8H4F2N2O2) [pubchemlite.lcsb.uni.lu]
- 5. etd.aau.edu.et [etd.aau.edu.et]
- 6. Synthesis of chiral 1-(2'-amino-2'-carboxyethyl)-1,4-dihydro-6,7-quinoxaline-2,3-diones: alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionate receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
